molecular formula C10H15N3O3 B598013 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid CAS No. 1198439-06-3

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid

Cat. No. B598013
CAS RN: 1198439-06-3
M. Wt: 225.248
InChI Key: WGLLACIEQFPTFM-UHFFFAOYSA-N
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Description

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid, also known as MPPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPA is a pyrazole derivative that has been studied for its ability to inhibit enzymes involved in various biological processes, making it useful in biochemical and physiological studies.

Mechanism of Action

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid is believed to inhibit enzyme activity by binding to the active site of the enzyme or by interacting with other components of the enzyme's catalytic cycle. It has been shown to inhibit xanthine oxidase activity by binding to the enzyme's molybdenum cofactor, and to inhibit nitric oxide synthase activity by interacting with the enzyme's heme group.
Biochemical and Physiological Effects:
1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has been shown to have a variety of biochemical and physiological effects, including reducing the production of reactive oxygen species, reducing the production of nitric oxide, and reducing inflammation. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has several advantages for use in lab experiments, including its ability to selectively inhibit enzyme activity and its potential neuroprotective effects. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanisms of action.

Future Directions

There are several potential future directions for research on 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid, including further studies on its mechanism of action, its potential applications in the treatment of neurodegenerative diseases, and its potential as a tool for studying enzyme activity in biological systems. Additionally, further research is needed to fully understand the potential toxicity of 1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid and its effects on human health.

Synthesis Methods

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-morpholinylmethylhydrazine with 1-methyl-3-oxo-1,2,4-triazole-5-carboxylic acid, or the reaction of 4-morpholinylmethylhydrazine with 1-methyl-3,5-dinitropyrazole followed by reduction with tin(II) chloride.

Scientific Research Applications

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid has been studied for its potential applications in various areas of scientific research, including enzymology, pharmacology, and biochemistry. It has been shown to inhibit the activity of enzymes such as xanthine oxidase, which is involved in the production of reactive oxygen species, and nitric oxide synthase, which is involved in the production of nitric oxide.

properties

IUPAC Name

1-methyl-5-(morpholin-4-ylmethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-12-8(6-9(11-12)10(14)15)7-13-2-4-16-5-3-13/h6H,2-5,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGLLACIEQFPTFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801178220
Record name 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-5-(4-morpholinylmethyl)-1H-Pyrazole-3-carboxylic acid

CAS RN

1198439-06-3
Record name 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1198439-06-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-5-(4-morpholinylmethyl)-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801178220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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